molecular formula C7H11N3O B1453827 2-(2-Methoxyethyl)pyrimidin-4-amine CAS No. 1247999-73-0

2-(2-Methoxyethyl)pyrimidin-4-amine

Cat. No.: B1453827
CAS No.: 1247999-73-0
M. Wt: 153.18 g/mol
InChI Key: GZQNTJUBUHAMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)pyrimidin-4-amine ( 1247999-73-0) is an organic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . As a member of the aminopyrimidine class, this compound serves as a valuable chemical intermediate and building block in organic synthesis and drug discovery research . The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, commonly found in molecules designed to modulate various biological targets. While specific mechanistic studies on this exact compound are not extensively published, research into structurally similar compounds, such as related 4-aminopyrimidine derivatives, has identified potential as inhibitors of biological targets like Heat Shock Protein 90 (HSP90) . This suggests that this compound is a versatile scaffold for developing novel bioactive molecules, particularly in the fields of oncology and signal transduction. Researchers can utilize this chemical to synthesize and explore more complex structures for a wide range of experimental applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1247999-73-0

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(2-methoxyethyl)pyrimidin-4-amine

InChI

InChI=1S/C7H11N3O/c1-11-5-3-7-9-4-2-6(8)10-7/h2,4H,3,5H2,1H3,(H2,8,9,10)

InChI Key

GZQNTJUBUHAMCD-UHFFFAOYSA-N

SMILES

COCCC1=NC=CC(=N1)N

Canonical SMILES

COCCC1=NC=CC(=N1)N

Origin of Product

United States

Mechanistic Investigations of 2 2 Methoxyethyl Pyrimidin 4 Amine Analogues at Molecular and Cellular Levels

Molecular Target Elucidation and Binding Mechanisms

Enzyme and Receptor Interaction Profiling

Analogues of 2-(2-methoxyethyl)pyrimidin-4-amine have been the subject of extensive enzyme and receptor interaction profiling to elucidate their mechanism of action. High-throughput screening campaigns have been instrumental in identifying novel chemotypes and their biological targets. nih.gov For instance, in the search for N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) inhibitors, a high-throughput screening of approximately 350,000 compounds led to the identification of several active chemotypes, which were then optimized to yield potent inhibitors. nih.gov

The selectivity of these compounds is a critical aspect of their development. For example, the NAPE-PLD inhibitor LEI-401 was profiled against a panel of receptors and metabolic enzymes of the endocannabinoid system and was found to have no inhibitory activity at 10 μM for cannabinoid receptors type 1 and type 2, nor for other enzymes involved in anandamide (B1667382) biosynthesis and degradation. nih.gov This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of the compound.

Kinase Inhibition Studies

The 2-aminopyrimidine (B69317) scaffold is a common feature in many kinase inhibitors, and analogues of this compound have been investigated for their ability to inhibit a range of kinases. nih.gov

Mer/c-Met: A series of 2,4-diaminopyrimidines have been developed as c-Met kinase inhibitors. nih.gov The selectivity of these inhibitors was modulated by substituents on the C4-aminobenzamide ring and the C2-aminoaryl ring. nih.gov Further optimization led to benzoxazepine analogues with improved pharmaceutical properties. nih.gov One such analogue, MET kinase-IN-2, is a potent and selective MET kinase inhibitor with an IC50 of 7.4 nM and also shows inhibitory activity against AXL, Flt4, KDR, Mer, TEK, and TYRO3 with IC50s ranging from 16.5 to 198 nM. medchemexpress.com

LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease. nih.govnih.gov A newly designed molecule, FL090, which is a 2-((5-chloro-2-((2-methoxy-6-(6-methoxy-2-azaspiro[3.3]heptan-2-yl) pyridin-3-yl) amino) pyrimidin-4-yl) amino) phenyl) dimethylphosphine (B1204785) oxide, has been identified as a LRRK2 kinase inhibitor. nih.gov It is proposed to bind to the GTP-binding regulatory domain of LRRK2. nih.gov Researchers have also developed the first type II kinase inhibitors that target the inactive conformation of LRRK2. nih.govbiorxiv.org

CDK2/9: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. nih.govresearchgate.netnih.govnih.gov A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed as potent CDK2 inhibitors. nih.gov The most promising compound, 7l, exhibited broad antiproliferative efficacy against various cancer cell lines and potent CDK2/cyclin A2 inhibitory activity with an IC50 of 64.42 nM. nih.gov Additionally, 2-aminopyrimidines bearing an imidazopyridine group have been patented as potent CDK9 inhibitors with Ki values in the low nanomolar range and greater than 40-fold selectivity over other CDKs. nih.gov

NAPE-PLD: N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is a zinc metallohydrolase involved in the biosynthesis of N-acylethanolamines (NAEs). nih.govnih.gov A high-throughput screening campaign led to the discovery of LEI-401, a potent and selective NAPE-PLD inhibitor with a Ki of 0.30 μM. nih.gov The disinfectant hexachlorophene (B1673135) was also identified as a NAPE-PLD inhibitor with low micromolar activity, though its neurotoxic effects limit its use. researchgate.net

Protein Kinase CK2: Protein kinase CK2 is a serine/threonine kinase implicated in various cellular processes, and its upregulation is linked to cancer. mdpi.comnih.govnih.gov A number of ATP-competitive CK2 inhibitors have been identified among 4-aminothieno[2,3-d]pyrimidine derivatives. nih.gov The most active compounds in this series exhibited IC50 values in the nanomolar range. nih.gov The cell-permeant inhibitor 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) has been used to study the role of CK2 in apoptosis. unipd.it

Table 1: Kinase Inhibition Data for this compound Analogues

Kinase TargetCompound/Analogue ClassInhibition Data (IC50/Ki)Reference
c-MetMET kinase-IN-2IC50 = 7.4 nM medchemexpress.com
MerMET kinase-IN-2IC50 = 16.5 - 198 nM medchemexpress.com
LRRK2FL090Not specified nih.gov
CDK2Compound 7lIC50 = 64.42 nM nih.gov
CDK92-aminopyrimidines with imidazopyridineKi = 6 and 8 nM nih.gov
NAPE-PLDLEI-401Ki = 0.30 µM nih.gov
Protein Kinase CK23-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid, 5n (NHTP33)IC50 = 0.008 µM nih.gov

Identification of Other Receptor and Ion Channel Interactions

PPAR-α: N-acylethanolamides, the products of NAPE-PLD activity, are known to act on receptors including PPARα. nih.gov While direct interaction studies of this compound analogues with PPAR-α are not extensively detailed in the provided context, the inhibition of NAPE-PLD by these analogues suggests an indirect influence on PPAR-α signaling.

ANO1: There is no specific information in the provided search results regarding the interaction of this compound analogues with the ANO1 ion channel.

Cellular Pathway Modulation and Biological Process Interference

Effects on Cell Proliferation and Apoptotic Pathways

Analogues of this compound have demonstrated significant effects on cell proliferation and apoptosis, primarily through the inhibition of key kinases.

Cell Proliferation: A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were shown to have broad antiproliferative efficacy against a diverse range of cancer cell lines, including MV4-11, HT-29, MCF-7, and HeLa cells, with IC50 values in the low micromolar range. nih.gov Similarly, thieno[2,3-d]pyrimidin-4(1H)-one-based analogues inhibited the growth of human colon tumor cells. nih.gov Furthermore, 2-alkyl-4-amino-thieno[2,3-d]pyrimidines have shown anti-proliferative properties in in vitro breast cancer models. nih.gov

Apoptotic Pathways: The CDK2 inhibitor 7l was found to induce cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner. nih.gov Inhibition of Protein Kinase CK2 by TBB has also been shown to induce dose- and time-dependent apoptosis in Jurkat cells. unipd.it This process is accompanied by the caspase-dependent fragmentation of haematopoietic lineage cell-specific protein 1 (HS1). unipd.it

Table 2: Anti-proliferative Activity of a Representative N-(pyridin-3-yl)pyrimidin-4-amine Analogue (Compound 7l)

Cell LineIC50 (µM)Reference
MV4-110.83 nih.gov
HT-292.12 nih.gov
MCF-73.12 nih.gov
HeLa8.61 nih.gov

Influence on Cellular Signaling Cascades

The inhibition of specific kinases by this compound analogues directly impacts downstream cellular signaling cascades.

The CDK2 inhibitor 7l was shown to suppress the CDK2-associated downstream signaling pathway, leading to cell cycle arrest. nih.gov

Inhibition of NAPE-PLD by compounds like LEI-401 blocks the biosynthesis of N-acylethanolamines, thereby modulating the signaling of this lipid family which has been implicated in emotional behavior. nih.gov

LRRK2 kinase inhibition has been shown to protect against environmental toxicants associated with Parkinson's disease by attenuating oxidative stress and deficits in mitophagy. biorxiv.org

Inhibition of Protein Kinase CK2 by TBB leads to the inhibition of Ser/Thr phosphorylation of specific proteins like HS1, which in turn can make them susceptible to caspase-dependent degradation during apoptosis. unipd.it

Structure Activity Relationship Sar Studies of 2 2 Methoxyethyl Pyrimidin 4 Amine Derivatives

Identification of Key Structural Determinants for Biological Potency

The biological activity of 2-(2-methoxyethyl)pyrimidin-4-amine and its analogs is significantly influenced by specific structural features. The pyrimidine (B1678525) core, a di-nitrogenous six-membered aromatic ring, is a fundamental scaffold for these compounds. The positioning of the amino group at the C4 position and the 2-methoxyethyl side chain at the C2 position are crucial for their biological effects.

Research into related pyrimidine derivatives has highlighted the importance of the amino group at the C4 position. Studies on similar heterocyclic compounds, such as 4-amino-2H-pyran-2-one analogs, have shown that a secondary amine at the 4-position is often preferred over a tertiary amine for potent cytotoxic activity. nih.gov This suggests that the hydrogen-bonding capability of the amino group is a key determinant for interaction with biological targets.

Impact of Substituent Modifications on Inhibitory Activity and Selectivity

Modifications to the substituents on the this compound scaffold have a profound impact on the inhibitory activity and selectivity of the resulting derivatives.

Modifications at the Pyrimidine Core: The core pyrimidine structure is a common feature in many biologically active compounds, including kinase inhibitors. For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). nih.gov This highlights the versatility of the aminopyrimidine scaffold in achieving target-specific inhibition.

In a study on novel pyrimidin-2-amine derivatives as Polo-like kinase 4 (PLK4) inhibitors, the aminopyrimidine core was utilized in a scaffold hopping strategy to generate potent inhibitors. nih.gov The introduction of various substituents led to compounds with high inhibitory activity, demonstrating the importance of the substitution pattern for potency. nih.gov

Table 1: Impact of Substituent Modifications on Biological Activity

Compound/Derivative Modification Effect on Activity Reference
4-Amino-2H-pyran-2-one analogs Substitution at the 4-position A secondary amine is preferred over a tertiary amine. nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives Thiazole and pyridine (B92270) substitutions Highly potent and selective inhibition of CDK4 and CDK6. nih.gov
Pyrimidin-2-amine derivatives Scaffold hopping with various substituents High PLK4 inhibitory activity. nih.gov

This table is based on data from studies on related pyrimidine and pyridine derivatives and is intended to illustrate general principles of substituent effects.

Studies on other heterocyclic structures, such as pyridine derivatives, have also shown that the number and position of substituents like methoxy (B1213986) (-OMe) groups can significantly affect antiproliferative activity. nih.gov An increase in the number of -OMe groups has been correlated with increased activity, suggesting that these groups may be involved in favorable interactions with the target protein. nih.gov

Analysis of Conformational Flexibility and Ligand-Target Complementarity

The three-dimensional conformation of this compound derivatives and their ability to flexibly adapt to the binding site of a biological target are crucial for their activity. The 2-methoxyethyl side chain, with its rotatable bonds, provides a degree of conformational flexibility. This allows the molecule to adopt an optimal orientation within the target's binding pocket, maximizing favorable interactions.

Molecular docking studies on related pyrazolo[3,4-d]pyrimidin-4-amine derivatives have revealed the importance of specific structural elements for binding affinity. nih.gov For example, the introduction of an isoxazole (B147169) moiety was found to enhance binding affinity by providing an additional site for hydrogen bonding. nih.gov This underscores the principle of ligand-target complementarity, where the shape and electronic properties of the ligand are matched to those of the binding site.

The analysis of conformational flexibility and ligand-target complementarity is a key aspect of rational drug design, enabling the optimization of lead compounds to achieve higher potency and selectivity. By understanding how molecules like this compound and its derivatives interact with their biological targets on a molecular level, researchers can make informed decisions about which structural modifications are most likely to lead to improved therapeutic agents.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the "Computational Chemistry Applications in Research on this compound" that adheres to the specified detailed outline.

The search for specific research findings on molecular docking simulations, molecular dynamics, QSAR modeling, and mechanistic computational studies for the exact compound "this compound" did not yield any relevant results. While there is a body of research on the computational analysis of various pyrimidine derivatives and related heterocyclic compounds, the data required to populate the requested sections and subsections for this particular molecule is not present in the public domain.

Fulfilling the request would necessitate fabricating data and research findings, which is contrary to the principles of scientific accuracy. Therefore, the article cannot be created as instructed.

Preclinical Biological Evaluation of 2 2 Methoxyethyl Pyrimidin 4 Amine Analogues

In Vitro Pharmacological Screening and Enzyme Inhibition Assays

In vitro studies are fundamental to the initial characterization of the biological activity of 2-(2-methoxyethyl)pyrimidin-4-amine analogues. These assays, conducted in a controlled laboratory environment, provide crucial data on the direct effects of the compounds on biological targets, such as cancer cells and pathogenic microorganisms.

Antiproliferative Activity in Cancer Cell Lines

A significant area of investigation for pyrimidine (B1678525) derivatives has been their potential as anticancer agents. Various analogues have been synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines.

A series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and tested against different tumor cell lines. mdpi.com In vitro experiments demonstrated that these compounds could inhibit the proliferation of human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer), at low micromolar concentrations. mdpi.com One of the most potent analogues, compound 5q, exhibited broad-spectrum antiproliferative activity. mdpi.com

Similarly, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated for their antiproliferative effects against four human cancer cell lines: K562 (chronic myelogenous leukemia), Colo-205 (colorectal adenocarcinoma), MDA-MB-231 (breast cancer), and IMR-32 (neuroblastoma). nih.gov The evaluation was conducted using the MTT assay over a 24-hour period. nih.gov Among the synthesized compounds, derivatives 6d, 6e, and 6i demonstrated good activity against all tested cell lines except K562. nih.gov

Further research into thieno[2,3-d]pyrimidine (B153573) derivatives has also shown promise. Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were prepared and tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Compound 2 in this series showed the most significant antiproliferative effect against the MCF-7 cell line. mdpi.com

The antiproliferative activity of p-hydroxy substituted and N-methyl derivatives of pyrimidine has been noted, with some compounds displaying strong activity against a majority of tested cell lines, with IC50 values ranging from 1.45 to 4.25 μM. researchgate.net The unsubstituted N-methyl derivative was identified as the most active, causing a dose-dependent accumulation of cells in the G2/M phase in several cancer cell lines, which suggests a cell cycle-specific mechanism of action. researchgate.net

The table below summarizes the in vitro antiproliferative activity of selected pyrimidine analogues against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Pyrimidine Analogues

Compound/Derivative Series Cancer Cell Line(s) Key Findings Reference(s)
4-(4-formamidophenylamino)-N-methylpicolinamide derivatives HepG2, HCT116 Inhibition of proliferation at low micromolar concentrations. Compound 5q showed broad-spectrum activity. mdpi.com
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives K562, Colo-205, MDA-MB-231, IMR-32 Compounds 6d, 6e, and 6i showed good activity on most cell lines. nih.gov
4-amino-thieno[2,3-d]pyrimidine-6-carboxylates MCF-7, MDA-MB-231 Compound 2 had the best antiproliferative effect on MCF-7 cells. mdpi.com
p-hydroxy substituted and N-methyl pyrimidine derivatives Various cancer cell lines Strong activity with IC50 values of 1.45–4.25 μM. The N-methyl derivative induced G2/M cell cycle arrest. researchgate.net

Antimicrobial and Antifungal Efficacy against Pathogens

Analogues of this compound have also been evaluated for their potential to combat infectious diseases. A new class of pyrimidin-2-ol/thiol/amine derivatives was synthesized and screened for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The minimum inhibitory concentration (MIC) was determined using the tube dilution method. nih.govnih.gov

The tested bacterial strains included Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica (Gram-negative). nih.gov The fungal strains tested were Candida albicans and Aspergillus niger. nih.gov Generally, all synthesized derivatives exhibited good antimicrobial activity. nih.govresearchgate.net Notably, compounds 2, 5, 10, 11, and 12 in the series demonstrated significant antimicrobial activity, in some cases exceeding that of the standard drugs cefadroxil (B1668780) and fluconazole. nih.govnih.gov The presence of electron-withdrawing groups was found to play an important role in enhancing the antimicrobial potential of these compounds. nih.gov

Another study focused on two isomeric series of novel simplified analogues, 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines, which were tested against the ESKAPE panel of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). researchgate.net These compounds were found to inhibit the growth of all ESKAPE pathogens to a variable extent, with the exception of the Gram-negative P. aeruginosa. researchgate.net

The table below presents a summary of the antimicrobial and antifungal efficacy of selected pyrimidine analogues.

Table 2: Antimicrobial and Antifungal Efficacy of Pyrimidine Analogues

Compound/Derivative Series Pathogen(s) Key Findings Reference(s)
Pyrimidin-2-ol/thiol/amine derivatives S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica, C. albicans, A. niger Compounds 2, 5, 10, 11, and 12 showed significant antimicrobial activity, sometimes superior to standard drugs. nih.govnih.gov
2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines ESKAPE pathogens Inhibition of growth of all tested ESKAPE pathogens except P. aeruginosa. researchgate.net
3,4-dihydropyrimidinone-coumarin analogues S. aureus, B. subtilis, E. coli, P. aeruginosa Excellent antibacterial activity against S. aureus with MIC values ranging from 0.2–6.25 μg/mL. mdpi.com

In Vivo Efficacy Studies in Animal Models (excluding human clinical trials)

Following promising in vitro results, the evaluation of this compound analogues progresses to in vivo studies in animal models. These studies are designed to assess the therapeutic efficacy of the compounds in a complex biological system, providing insights into their potential clinical utility.

Assessment of Efficacy in Specific Disease Models (e.g., Tumor Xenografts, Renal Fibrosis)

The in vivo anticancer potential of pyrimidine analogues has been investigated in tumor xenograft models. For instance, a potent 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, compound 5q, was shown to effectively prolong the longevity of mice burdened with colon carcinoma. mdpi.com This suggests that the compound can slow the progression of cancer cells in a living organism. mdpi.com

In a different therapeutic area, a series of 2-arylaminopyrimidine derivatives were synthesized and evaluated for the treatment of acute lung injury (ALI). nih.gov Compound A8 from this series demonstrated a protective and therapeutic role in a mouse model of ALI, validating its potential for treating this condition. nih.gov

Furthermore, a series of 2,4-diaminopyrimidines were found to have in vivo efficacy against Trypanosoma brucei in an acute mouse model, indicating their potential as trypanocidal agents. nih.gov

Preclinical Pharmacokinetic Characterization (e.g., Metabolic Stability, Oral Bioavailability, Distribution)

Understanding the pharmacokinetic profile of a drug candidate is crucial for its development. This includes assessing its metabolic stability, bioavailability, and distribution in the body.

The in vitro plasma stability of a pyrimidin-2-amine derivative, compound 8h, was determined to be excellent, with a half-life (t1/2) of over 289.1 minutes. nih.gov This compound also exhibited good liver microsomal stability, with a half-life greater than 145 minutes. nih.gov

In another study, the pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotides were characterized in rats. nih.gov While these are larger molecules, the data on the 2'-O-MOE modification is of interest. Oligonucleotides with this modification were found to be resistant to nuclease metabolism in both plasma and tissue. nih.gov The addition of the 2'-O-MOE modification to a phosphorothioate (B77711) backbone did not substantially alter plasma pharmacokinetics, with plasma clearance being dominated by distribution to tissues. nih.gov However, when combined with a phosphodiester backbone, there was a tenfold increase in plasma clearance, with about 50% of the dose excreted in the urine as intact oligonucleotide. nih.gov Oligonucleotides containing phosphorothioate backbones were highly bound to plasma proteins, a key factor influencing their pharmacokinetic profile. nih.gov

In vitro permeability data for a series of 2,4-diaminopyrimidines suggested poor permeability across the blood-brain barrier. nih.gov This finding led to the synthesis of 4-desamino analogues, which were found to have improved in vitro permeability. nih.gov

The table below provides a summary of the preclinical pharmacokinetic characterization of selected pyrimidine analogues.

Table 3: Preclinical Pharmacokinetic Properties of Pyrimidine Analogues

Compound/Derivative Series Parameter(s) Assessed Key Findings Reference(s)
Pyrimidin-2-amine derivative (compound 8h) In vitro plasma stability, liver microsomal stability Excellent plasma stability (t1/2 > 289.1 min) and good liver microsomal stability (t1/2 > 145 min). nih.gov
2'-O-(2-methoxyethyl)-modified oligonucleotides Plasma pharmacokinetics, distribution, excretion, metabolism Resistant to nuclease metabolism. Plasma protein binding is a key determinant of pharmacokinetics. nih.gov
2,4-diaminopyrimidines In vitro permeability Poor predicted blood-brain barrier permeability. nih.gov

Advanced Characterization Methodologies for 2 2 Methoxyethyl Pyrimidin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of 2-(2-methoxyethyl)pyrimidin-4-amine and its analogs. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the pyrimidine (B1678525) core, the methoxyethyl side chain, and any substituent groups.

In a typical ¹H NMR spectrum of a this compound derivative, characteristic signals corresponding to the protons of the pyrimidine ring and the methoxyethyl group can be observed. For instance, the protons on the pyrimidine ring often appear as distinct singlets or doublets in the aromatic region of the spectrum. The protons of the methoxyethyl group give rise to a set of signals, typically a singlet for the methoxy (B1213986) protons and triplets for the ethylenic protons, with chemical shifts and coupling constants that are diagnostic of their chemical environment. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state. The chemical shifts of the pyrimidine ring carbons are particularly informative for verifying the substitution pattern. rsc.org

The following table summarizes typical ¹H NMR spectral data for a related pyrimidine derivative, illustrating the type of information obtained from such analyses.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrimidine-H8.34s-
Aromatic-H7.45-7.41m-
Aromatic-H7.17-7.12m-
Pyrimidine-H6.90s-
NH₂5.14br s-
OCH₃3.83s-
Table 1: Representative ¹H NMR data for a substituted pyrimidine derivative. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement, HRMS allows for the unequivocal verification of the molecular formula of a synthesized compound, distinguishing it from other compounds with the same nominal mass. rsc.org

The process involves ionizing the molecule and measuring its mass-to-charge ratio (m/z) with high precision. The experimentally determined mass is then compared to the theoretically calculated mass for the expected molecular formula. A close match between the experimental and calculated masses, typically within a few parts per million (ppm), provides strong evidence for the correct identification of the compound. rsc.org For this compound, the molecular formula is C₇H₁₁N₃O, with a molecular weight of 153.18 g/mol . chemscene.com

The table below presents an example of HRMS data for a pyrimidine derivative, showcasing the high accuracy of this technique.

Compound Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
Derivative 1243.1041243.1041
Derivative 2255.1240255.1240
Derivative 3240.1244240.1236
Table 2: Comparison of calculated and found m/z values from HRMS analysis of pyrimidine derivatives. rsc.org

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are fundamental for the isolation and purification of this compound derivatives, as well as for the assessment of their purity. A variety of chromatographic methods are employed, depending on the scale of the synthesis and the physicochemical properties of the compounds. researchgate.net

For large-scale synthesis, methods like continuous extraction and crystallization are often utilized for efficient purification. researchgate.netnih.gov On a laboratory scale, column chromatography using silica (B1680970) gel is a common and effective method for separating the desired product from reaction byproducts and unreacted starting materials. The choice of solvent system (eluent) is crucial for achieving good separation. rsc.org

Thin-layer chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to determine the purity of the collected fractions from column chromatography. rsc.org For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC can provide precise information on the percentage purity of the compound and can detect even minor impurities. rsc.org

The following table summarizes the chromatographic techniques commonly used in the context of pyrimidine derivative synthesis.

Technique Purpose Stationary Phase Mobile Phase
Column ChromatographyPurificationSilica GelVaries (e.g., mixtures of hexane (B92381) and ethyl acetate)
Thin-Layer Chromatography (TLC)Reaction monitoring, purity checkSilica GelVaries
High-Performance Liquid Chromatography (HPLC)Purity assessmentC8 or C18Gradient of water and acetonitrile (B52724) with formic acid
Table 3: Overview of chromatographic techniques for the purification and analysis of pyrimidine derivatives. rsc.orgresearchgate.net

Emerging Research Applications and Future Directions for 2 2 Methoxyethyl Pyrimidin 4 Amine

Development as Chemical Probes for Novel Biological Targets

The development of small molecule chemical probes is crucial for understanding complex biological systems and identifying new therapeutic targets. nih.govchemicalprobes.org These probes can be used to selectively modulate the function of proteins and other biomolecules, providing valuable insights into their roles in health and disease. nih.gov 2-(2-Methoxyethyl)pyrimidin-4-amine and its derivatives are being explored for their potential as chemical probes due to the versatile nature of the pyrimidine (B1678525) scaffold. nih.govnih.gov

Researchers are actively working to identify the biological targets of pyrimidine-based compounds. nih.govnih.gov For instance, certain pyrimidine derivatives have been found to inhibit kinases, a class of enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov The exploration of this compound as a chemical probe involves screening it against various biological targets to uncover novel interactions and mechanisms of action. This could lead to the identification of new pathways involved in disease and provide starting points for the development of new drugs.

Strategies for Preclinical Lead Optimization and Compound Improvement

Once a promising lead compound like this compound is identified, the next step is to optimize its properties to enhance its efficacy and suitability for further development. This process, known as lead optimization, involves making chemical modifications to the molecule to improve factors such as potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Several strategies are being employed to improve pyrimidine-4-amine derivatives. One approach is to modify the substituents on the pyrimidine ring. For example, a study on diaminopyrimidine derivatives found that removing a chloro substituent at the C-4 position of the pyrimidine ring led to optimal activity. nih.gov Another strategy involves exploring different chemical groups at various positions to understand the structure-activity relationship (SAR), which provides insights into how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov For instance, the introduction of azabenzothiazoles at the C-5 position of a diaminopyrimidine core resulted in improved inhibitory activity. nih.gov

Furthermore, computational methods are increasingly being used to predict the properties of new derivatives, helping to guide the synthetic efforts towards more promising compounds. nih.gov These in silico tools can predict parameters like pKa, which is crucial for the absorption and distribution of a drug in the body. nih.gov

Exploration of Unconventional Biological Activities and Pathways

While much of the initial research on pyrimidine derivatives has focused on well-established areas like cancer and inflammation, there is a growing interest in exploring their potential in other, less conventional biological pathways. ontosight.ainih.gov High-throughput screening of compounds like 2-(2-methoxyethoxy)pyrimidin-4-amine (B11768682) is a key strategy for discovering new biological activities. ontosight.ai

Recent studies have revealed that pyrimidine derivatives may have a broader range of effects than previously thought. For example, some pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown neuroprotective and antioxidant properties, as well as the ability to inhibit the aggregation of amyloid-beta peptides, which is implicated in Alzheimer's disease. researchgate.net Other pyrimidine compounds have demonstrated anthelmintic activity, suggesting their potential use in treating parasitic worm infections. nih.gov The exploration of these unconventional activities could open up new therapeutic avenues for a variety of diseases.

Innovations in Synthetic Chemistry for Pyrimidine-4-amine Derivatives

The ability to efficiently synthesize a diverse range of pyrimidine-4-amine derivatives is essential for exploring their full potential. Chemists are continuously developing innovative synthetic methods to create these compounds with greater efficiency, control, and variety. nih.govresearchgate.netsciencescholar.us

Recent advancements in synthetic chemistry have provided new tools for constructing the pyrimidine core and for modifying it with various functional groups. These include:

Multi-component reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, often with high efficiency and atom economy. researchgate.netsciencescholar.usrsc.org

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of pyrimidine derivatives. researchgate.netsciencescholar.usmdpi.com

Green chemistry approaches: Researchers are increasingly focusing on developing environmentally friendly synthetic methods that use less hazardous reagents and solvents. researchgate.netsciencescholar.us

Novel catalytic systems: The development of new catalysts, such as those based on copper or palladium, has enabled new types of chemical transformations for the synthesis and modification of pyrimidines. rsc.orgnih.gov

Flow chemistry: This technique, where reactions are carried out in a continuously flowing stream rather than in a batch, can offer better control over reaction conditions and facilitate scaling up the synthesis of promising compounds.

These innovative synthetic strategies are crucial for generating libraries of diverse pyrimidine-4-amine derivatives for biological screening and lead optimization, ultimately accelerating the discovery of new and improved therapeutic agents. tandfonline.combenthamscience.comnih.gov

Q & A

Q. What are the key synthetic strategies for preparing 2-(2-Methoxyethyl)pyrimidin-4-amine?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, introducing the 2-methoxyethyl group to a pyrimidine scaffold may involve alkylation of a pyrimidin-4-amine precursor with 2-methoxyethyl halides or Mitsunobu reactions. Structural verification typically employs 1H^1 \text{H}/13C^{13} \text{C}-NMR, HPLC for purity, and X-ray crystallography for absolute configuration confirmation .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) with software like SHELX is used to resolve bond lengths, angles, and intermolecular interactions. Weak hydrogen bonds (e.g., C–H⋯O) and π-stacking observed in related pyrimidines (e.g., N-(2-fluorophenyl) derivatives) are critical for stabilizing crystal lattices .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition?

Substituents on the pyrimidine ring significantly modulate activity. For instance, bulky groups at the 4-position (e.g., naphthylmethyl) enhance cholinesterase inhibition (e.g., BuChE IC50_{50} = 2.2 µM for 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine). The 2-methoxyethyl group may improve solubility or influence binding pocket interactions .

Q. How can computational methods predict the binding modes of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like acetylcholinesterase (AChE). Superimposition of binding modes (e.g., with hBuChE) reveals how substituent orientation affects hydrogen bonding and hydrophobic contacts .

Q. What challenges arise in resolving crystallographic data for this compound derivatives?

Twinning, weak diffraction, and disorder in flexible moieties (e.g., methoxyethyl chains) complicate refinement. SHELXL’s robust algorithms for high-resolution data or pseudosymmetry corrections are often employed. Example: Polymorphic forms of N-(4-chlorophenyl)pyrimidin-4-amine required multiple refinement cycles to resolve torsional angles .

Q. How does the 2-methoxyethyl group influence pharmacokinetic properties compared to other substituents?

The methoxyethyl moiety may enhance metabolic stability by reducing oxidative degradation. Comparative studies with analogs (e.g., ethoxy or piperidinyl groups) using in vitro microsomal assays can quantify half-life improvements. LogP calculations suggest moderate lipophilicity, balancing blood-brain barrier penetration and solubility .

Methodological Guidance

  • For SAR Studies : Synthesize analogs with systematic substituent variations (e.g., alkyl, aryl, heterocyclic groups) and test inhibitory activity against target enzymes. Use IC50_{50} values and selectivity indices (e.g., BuChE vs. AChE) to prioritize leads .
  • For Crystallography : Optimize crystal growth via vapor diffusion with polar solvents (e.g., DMF/water). Employ SHELX programs for data integration and refinement, especially for handling twinning or weak data .
  • For Computational Modeling : Validate docking poses with experimental binding data (e.g., IC50_{50}) and free energy calculations (MM-PBSA) to rank ligand efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.